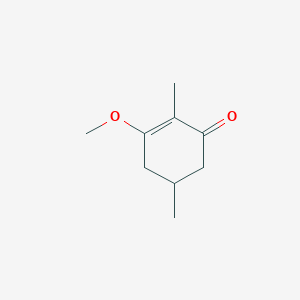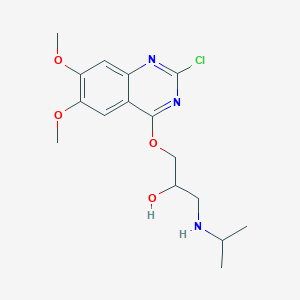
3,5-Dichlorofuran-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichlorofuran-2-carbonyl chloride (DFCC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DFCC is a reactive intermediate that is widely used in the synthesis of various organic compounds.
Wirkmechanismus
3,5-Dichlorofuran-2-carbonyl chloride acts as an acylating agent that reacts with various nucleophiles such as amines, alcohols, and thiols to form corresponding acyl derivatives. The reaction proceeds through the formation of an intermediate that undergoes nucleophilic attack by the nucleophile. The overall reaction can be represented as follows:
Biochemical and Physiological Effects:
This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been shown to inhibit the growth of various cancer cell lines. This compound has been used in the synthesis of various drugs that exhibit potent biological activities. However, the exact biochemical and physiological effects of this compound are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichlorofuran-2-carbonyl chloride is a versatile reagent that can be used in the synthesis of various organic compounds. It is relatively easy to synthesize and can be stored for long periods of time. However, this compound is a highly reactive compound that requires careful handling and storage. It is also a toxic compound that can cause harm if not handled properly.
Zukünftige Richtungen
3,5-Dichlorofuran-2-carbonyl chloride has the potential to be used in various applications such as the synthesis of new drugs and materials. Further research is required to understand the exact mechanism of action of this compound and its potential biological activities. This compound can also be used in the preparation of chiral building blocks for the synthesis of enantiomerically pure compounds. The development of new synthetic methodologies using this compound as a reagent can also be explored.
Synthesemethoden
3,5-Dichlorofuran-2-carbonyl chloride can be synthesized by the reaction of furan-3,5-dione with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen chloride to yield this compound. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorofuran-2-carbonyl chloride has been extensively used in scientific research for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the preparation of various intermediates for the synthesis of complex organic molecules. This compound has been used in the synthesis of potent anti-cancer agents, anti-inflammatory drugs, and antibiotics. It is also used in the preparation of chiral building blocks for the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
116106-17-3 |
|---|---|
Molekularformel |
C5HCl3O2 |
Molekulargewicht |
199.41 g/mol |
IUPAC-Name |
3,5-dichlorofuran-2-carbonyl chloride |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-3(7)10-4(2)5(8)9/h1H |
InChI-Schlüssel |
KCHJLRPMDJQSPC-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1Cl)C(=O)Cl)Cl |
Kanonische SMILES |
C1=C(OC(=C1Cl)C(=O)Cl)Cl |
Synonyme |
2-Furoyl chloride, 3,5-dichloro- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)





![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)

